molecular formula C8H17ClN2O B6163760 rac-(1s,4s)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis CAS No. 2270911-51-6

rac-(1s,4s)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis

Cat. No. B6163760
CAS RN: 2270911-51-6
M. Wt: 192.7
InChI Key:
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Description

The compound you mentioned seems to be a type of chiral amine, which are often used in pharmaceuticals and agrochemicals . Chiral amines are important because they can exist in different forms (enantiomers) that can have different biological activities .


Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a cyclohexane ring (a six-membered ring of carbon atoms) with an amine group (NH2) and a carboxamide group (CONH2) attached . The “rac-(1s,4s)” notation indicates that this is a racemic mixture, meaning it contains equal amounts of two enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could be important include its polarity, solubility, and stability .

Scientific Research Applications

Retinoids in Cancer Therapy Retinoids, chemically related to vitamin A, have shown significant promise in cancer therapy. They are known for inducing differentiation and/or growth inhibition in various tumor-cell lines, mediated through changes in gene expression via specific nuclear receptors. These compounds, including derivatives like all-trans retinoic acid and 13-cis-retinoic acid, have demonstrated clinical efficacy in treating certain cancers, such as acute promyelocytic leukemia, cutaneous T-cell malignancies, and others. This indicates the potential application of similar compounds in oncology, suggesting a need for targeted research to understand their full spectrum of responsive tumors (Smith et al., 1992).

Biological Activities of Polyphenolic Compounds Rosmarinic acid, a well-known polyphenolic compound, exemplifies the range of biological activities attributable to this class of chemicals. It has been recognized for its antimicrobial, anti-inflammatory, antioxidant, and preservative properties. Such characteristics make rosmarinic acid and its derivatives valuable for various applications in the food industry and potentially in medicinal research for their health-promoting effects. This reflects the broader potential of similar compounds for scientific research in enhancing food safety and therapeutic interventions (Marchev et al., 2021).

Advancements in Nanomedicine The exploration into the nano-biomedicine application of polyphenolic metabolites like rosmarinic acid signifies a notable progression in cancer treatment methodologies. Given its multi-targeting anticancer mechanism, efforts to develop nanoformulations aim to overcome limitations related to solubility, permeability, and bioavailability. This endeavor represents a significant step towards utilizing such compounds more effectively in treating cancer, highlighting an innovative direction for future pharmacological research (Chaitanya et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

The safety and hazards of a compound would depend on its specific properties. It’s always important to handle chemicals safely, using appropriate personal protective equipment and following all relevant regulations .

Future Directions

Future research could involve synthesizing and testing this compound to determine its specific properties and potential uses. This could include testing its biological activity, studying its reactions, and determining its physical and chemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,4s)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Hydrogen chloride gas", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with methylamine in the presence of hydrogen chloride gas to form N-methylcyclohexanone.", "Step 2: N-methylcyclohexanone is reduced with sodium cyanoborohydride to form N-methylcyclohexanol.", "Step 3: N-methylcyclohexanol is reacted with acetic acid and sodium hydroxide to form N-methylcyclohexylacetate.", "Step 4: N-methylcyclohexylacetate is hydrolyzed with sodium hydroxide to form N-methylcyclohexylcarboxylic acid.", "Step 5: N-methylcyclohexylcarboxylic acid is reacted with thionyl chloride to form N-methylcyclohexylchloride.", "Step 6: N-methylcyclohexylchloride is reacted with ammonia to form rac-(1s,4s)-4-amino-N-methylcyclohexane.", "Step 7: rac-(1s,4s)-4-amino-N-methylcyclohexane is reacted with hydrochloric acid to form rac-(1s,4s)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, cis." ] }

CAS RN

2270911-51-6

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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